![molecular formula C8H6Cl2FN3 B1427158 2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220517-99-6](/img/structure/B1427158.png)
2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine, or 2,4-DCP, is a synthetic organic compound that has been used in a variety of scientific applications. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is classified as a pyrrolopyrimidine. 2,4-DCP has been used for a variety of purposes, including as a synthetic intermediate in the preparation of pharmaceuticals and as a catalyst in organic synthesis. It is also used as a reagent in the synthesis of other compounds, and has been studied for its potential use in biochemistry and physiology.
Scientific Research Applications
Synthesis and Antiviral Activities
- Antiviral Properties : A study synthesized novel 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, demonstrating significant in vitro anti-viral activities against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV) (Bhattacharya et al., 1995).
Tuning Optical Properties
- Optical Properties : Research on 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines revealed their ability to tune the energy of frontier orbitals and enhance fluorescence quantum yield, which is significant for developing materials with specific optical properties (Bucevičius et al., 2015).
Nucleoside Synthesis and Reactivity
- Nucleoside Synthesis : A study focused on the synthesis of 7‐(β‐D‐Arabinofuranosyl)‐2, 4‐dichlor‐7H‐pyrrolo[2,3‐d]pyrimidin, providing insights into selective halogen exchange and the influence of glyconic protecting groups on the reactivity of the aglycone (Seela & Driler, 1984).
Antifolate Agents and Inhibitors
- Antifolate Agents : A study on classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrated their potential as dihydrofolate reductase (DHFR) inhibitors and as antitumor agents (Gangjee et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through nucleophilic aromatic substitution reactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
If it acts as a cdk inhibitor like similar compounds, it could affect pathways related to cell cycle regulation and transcription . The downstream effects would likely involve changes in cell proliferation and gene expression.
Result of Action
If it acts as a cdk inhibitor, it could potentially inhibit cell proliferation and alter gene expression .
properties
IUPAC Name |
2,4-dichloro-7-(2-fluoroethyl)pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FN3/c9-6-5-1-3-14(4-2-11)7(5)13-8(10)12-6/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZRSSMPLGXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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